molecular formula C14H22BNO3 B1455192 2-Ethoxy-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine CAS No. 1375303-03-9

2-Ethoxy-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Cat. No. B1455192
M. Wt: 263.14 g/mol
InChI Key: FUGPINYBHIACQU-UHFFFAOYSA-N
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Description

2-Ethoxy-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a chemical compound that belongs to the family of boronic acid derivatives. It is commonly used in scientific research as a reagent for the synthesis of various organic compounds.

Mechanism Of Action

The mechanism of action of 2-Ethoxy-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine involves the formation of a boronate ester intermediate. This intermediate can react with various electrophiles, such as aldehydes, ketones, and halides, to form the corresponding boronic acid derivatives. The reaction is catalyzed by a palladium catalyst, which facilitates the formation of the boronate ester intermediate.

Biochemical And Physiological Effects

There is limited information available on the biochemical and physiological effects of 2-Ethoxy-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine. However, it is known that boronic acid derivatives have a wide range of biological activities. For example, they have been shown to inhibit proteasome activity, which is important for the degradation of misfolded proteins in cells. Additionally, boronic acid derivatives have been investigated as potential anticancer agents, due to their ability to inhibit the activity of enzymes involved in cancer cell growth.

Advantages And Limitations For Lab Experiments

The advantages of using 2-Ethoxy-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine in lab experiments include its high purity, mild reaction conditions, and ability to form a wide range of boronic acid derivatives. However, there are also limitations to its use. For example, the reaction can be sensitive to air and moisture, which can affect the yield and purity of the product. Additionally, the palladium catalyst used in the reaction can be expensive and toxic.

Future Directions

There are several future directions for the use of 2-Ethoxy-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine in scientific research. One direction is the development of new methods for the synthesis of complex organic molecules. Another direction is the investigation of the biological activities of boronic acid derivatives, including their potential use as anticancer agents. Additionally, there is potential for the use of boronic acid derivatives in materials science, due to their ability to form stable complexes with various metals.
Conclusion:
In conclusion, 2-Ethoxy-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a versatile reagent that is commonly used in scientific research for the synthesis of various boronic acid derivatives. Its mild reaction conditions and ability to form a wide range of products make it a valuable tool for organic synthesis. Although there is limited information available on its biochemical and physiological effects, the potential for the development of new methods for the synthesis of complex organic molecules and investigation of its biological activities make it an important compound for future research.

Scientific Research Applications

2-Ethoxy-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is commonly used as a reagent in organic synthesis. It is used to synthesize various boronic acid derivatives, which are important building blocks in the synthesis of pharmaceuticals, agrochemicals, and materials science. Additionally, it is used in the development of new methods for the synthesis of complex organic molecules.

properties

IUPAC Name

2-ethoxy-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22BNO3/c1-7-17-12-10(2)8-11(9-16-12)15-18-13(3,4)14(5,6)19-15/h8-9H,7H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUGPINYBHIACQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)OCC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethoxy-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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